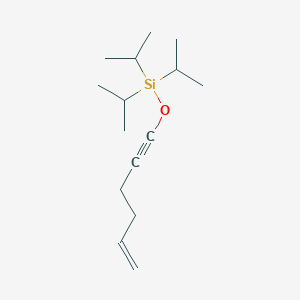
Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)- is a specialized organosilicon compound. It is characterized by the presence of a silane core bonded to three isopropyl groups and a 5-hexen-1-ynyloxy group. This compound is notable for its unique structural features, which make it valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)- typically involves the reaction of a silane precursor with 5-hexen-1-yne under controlled conditions. The reaction is often catalyzed by transition metals to facilitate the formation of the desired product. The process requires precise temperature and pressure control to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to yield simpler silane derivatives.
Substitution: The 5-hexen-1-ynyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes. These products are valuable intermediates in the synthesis of more complex organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)- has several scientific research applications:
Wirkmechanismus
The mechanism by which Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)- exerts its effects involves the interaction of its functional groups with various molecular targets. The 5-hexen-1-ynyloxy group can participate in cycloaddition reactions, while the isopropyl groups provide steric hindrance that influences the compound’s reactivity. These interactions are crucial for its role in catalysis and material synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use in radical reactions and as a reducing agent.
Phenylsilane: Utilized in hydrosilylation reactions and as a precursor for silicon-based materials.
Uniqueness
Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)- is unique due to its combination of a 5-hexen-1-ynyloxy group with three isopropyl groups. This structure imparts distinct reactivity and stability, making it suitable for specialized applications that other silanes may not fulfill .
Eigenschaften
CAS-Nummer |
765906-78-3 |
|---|---|
Molekularformel |
C15H28OSi |
Molekulargewicht |
252.47 g/mol |
IUPAC-Name |
hex-5-en-1-ynoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C15H28OSi/c1-8-9-10-11-12-16-17(13(2)3,14(4)5)15(6)7/h8,13-15H,1,9-10H2,2-7H3 |
InChI-Schlüssel |
VNTNZIXKJMGNGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC#CCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


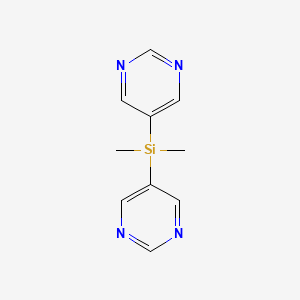
![S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate](/img/structure/B14229720.png)
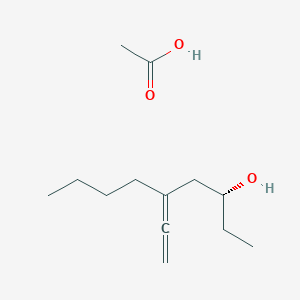
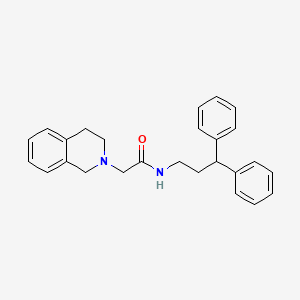
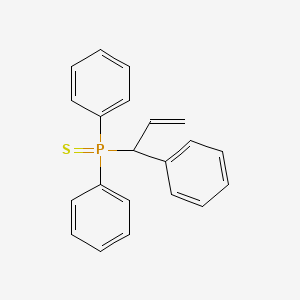
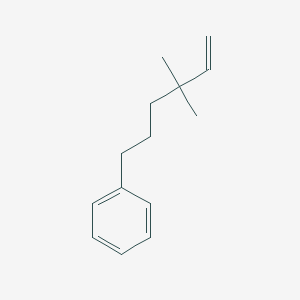
![2-[(8-Chlorooct-2-en-1-yl)oxy]oxane](/img/structure/B14229743.png)
![N-[5-Bromo-2-(methylamino)phenyl]acetamide](/img/structure/B14229756.png)
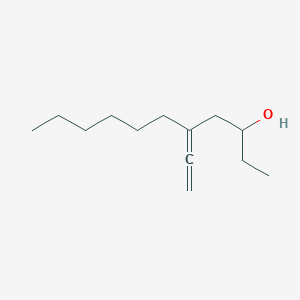
![Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14229774.png)
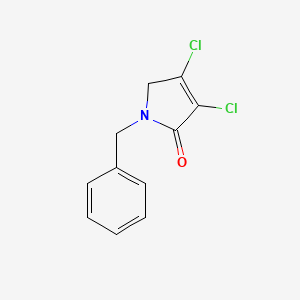
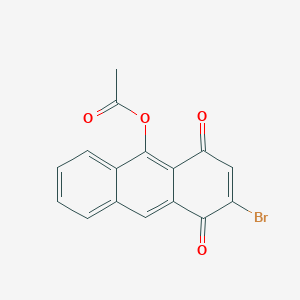
![2-[2-(Hydroxysulfanyl)ethenyl]phenol](/img/structure/B14229793.png)
![Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14229804.png)
